

# SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε

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## Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to **SR-3029**, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**SR-3029** is a small molecule inhibitor with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	References
IUPAC Name	N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine	[2]
Molecular Formula	C <sub>23</sub> H <sub>19</sub> F <sub>3</sub> N <sub>8</sub> O	[1][3]
Molecular Weight	480.45 g/mol	[1][3]
CAS Number	1454585-06-8	[1][3]
Appearance	White to pink solid	[4]
Purity	≥98%	[1][2]
Solubility	Soluble in DMSO (up to 47 mg/mL) and DMF (30 mg/mL). Insoluble in water.	[1][5]
Storage	Store at +4°C for short term; -20°C in solvent for long term.	[1][6]

## Biological Activity and Mechanism of Action

**SR-3029** is a potent, ATP-competitive inhibitor of CK1δ and CK1ε.[4][7] These kinases are serine/threonine-specific protein kinases that play crucial roles in various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

### 2.1. Kinase Inhibitory Potency

The inhibitory activity of **SR-3029** against its primary targets and selected off-targets is detailed below.

Target Kinase	IC <sub>50</sub> (nM)	K <sub>i</sub> (nM)	References
CK1δ	44	97	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
CK1ε	260	97	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
CDK4/cyclin D3	368	N/A	<a href="#">[4]</a> <a href="#">[7]</a>
CDK6/cyclin D3	427	N/A	<a href="#">[4]</a> <a href="#">[7]</a>
CDK6/cyclin D1	428	N/A	<a href="#">[4]</a> <a href="#">[7]</a>
CDK4/cyclin D1	576	N/A	<a href="#">[4]</a> <a href="#">[7]</a>
FLT3	3000	N/A	<a href="#">[4]</a> <a href="#">[7]</a>

## 2.2. In Vitro Cellular Activity

**SR-3029** demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those with high expression of CK1δ.

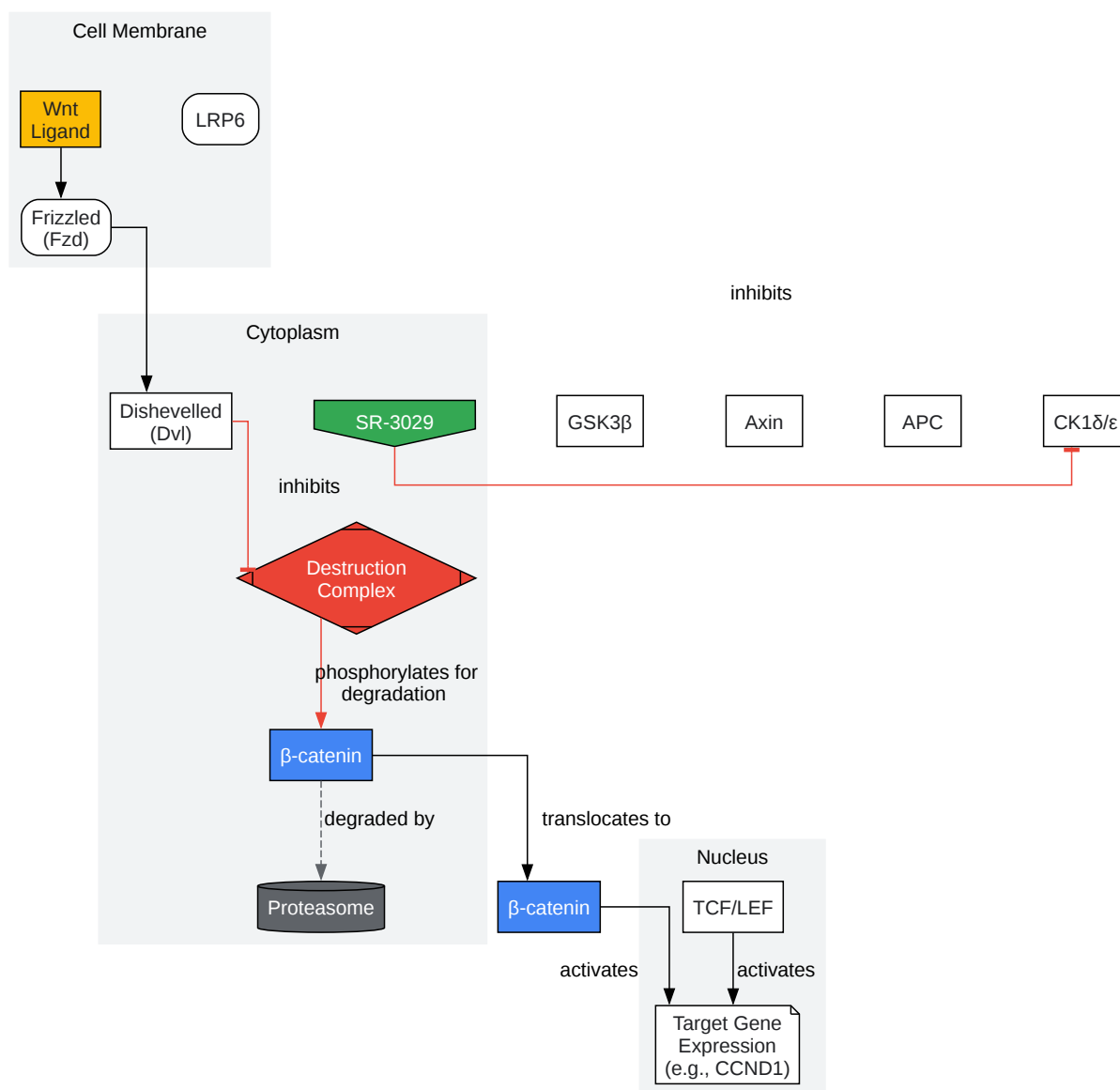
Cell Line	Cancer Type	EC <sub>50</sub> (nM)	Notes	References
A375	Human Melanoma	86	<a href="#">[4]</a> <a href="#">[7]</a>	
MDA-MB-231	Triple-Negative Breast Cancer	N/A	Inhibits proliferation	
MDA-MB-468	Triple-Negative Breast Cancer	N/A	Inhibits proliferation	
MCF7	Breast Cancer	Less potent	Low CK1δ expression	<a href="#">[4]</a> <a href="#">[7]</a>
T47D	Breast Cancer	Less potent	Low CK1δ expression	<a href="#">[4]</a> <a href="#">[7]</a>

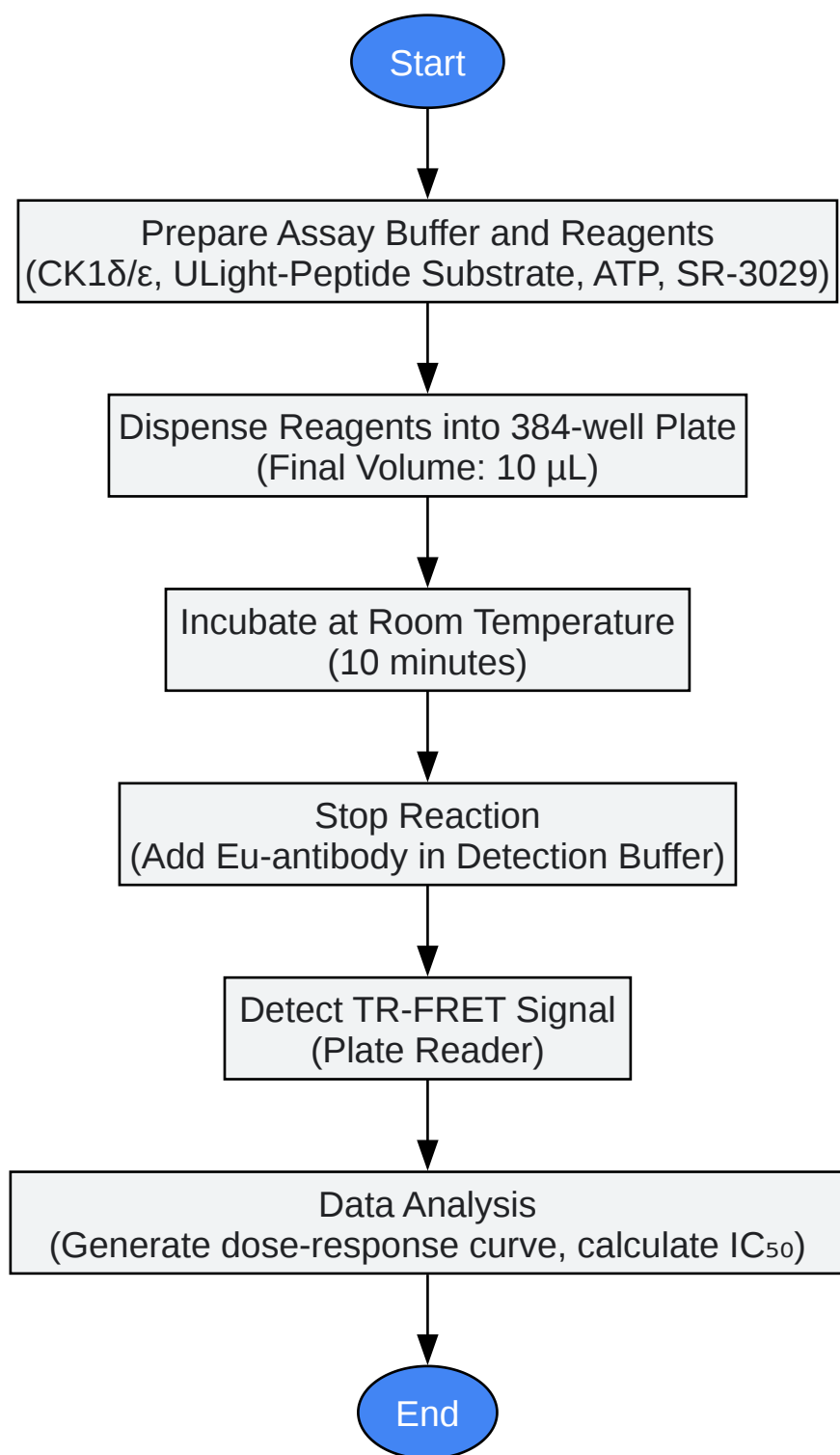
## 2.3. In Vivo Efficacy

In preclinical animal models, **SR-3029** has shown significant anti-tumor activity. Daily intraperitoneal (i.p.) administration of 20 mg/kg **SR-3029** effectively inhibited tumor growth in various xenograft models, including triple-negative breast cancer (TNBC), HER2+ breast cancer, and primary patient-derived xenografts (PDX), without overt toxicity.<sup>[7]</sup> Furthermore, treatment with **SR-3029** leads to a reduction in the expression of nuclear  $\beta$ -catenin, a key component of the Wnt signaling pathway, in tumor tissues.<sup>[9][7]</sup>

## Signaling Pathway

**SR-3029** exerts its anti-cancer effects primarily through the inhibition of the Wnt/ $\beta$ -catenin signaling pathway. CK1 $\delta$  is a critical driver of this pathway in human breast cancer.<sup>[4]</sup> By inhibiting CK1 $\delta/\epsilon$ , **SR-3029** prevents the phosphorylation events that lead to the stabilization and nuclear translocation of  $\beta$ -catenin, thereby downregulating the expression of Wnt target genes like Cyclin D1 (CCND1), which are involved in cell proliferation.<sup>[9]</sup>





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